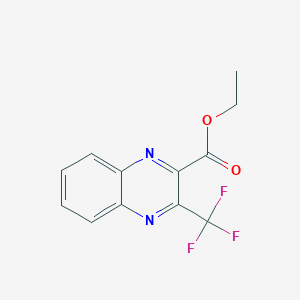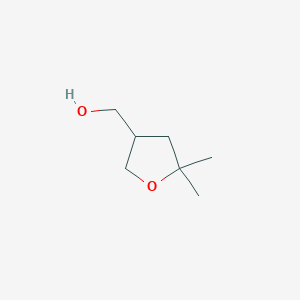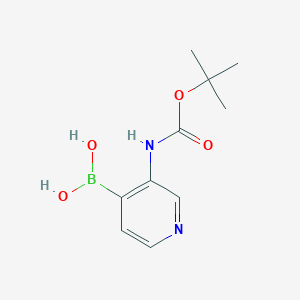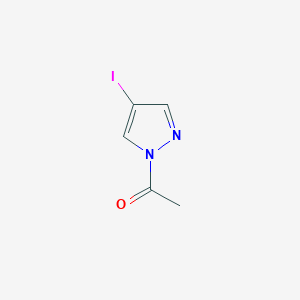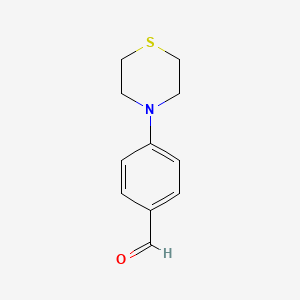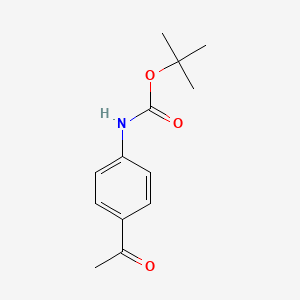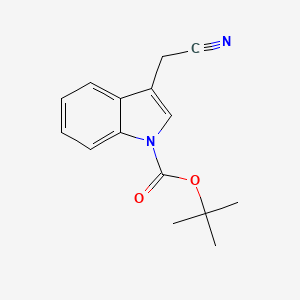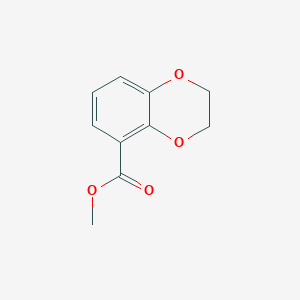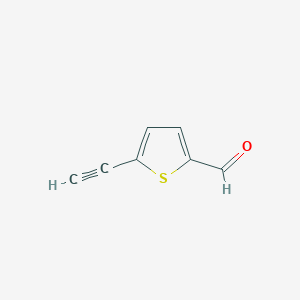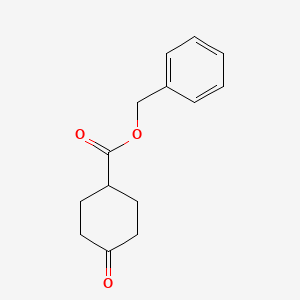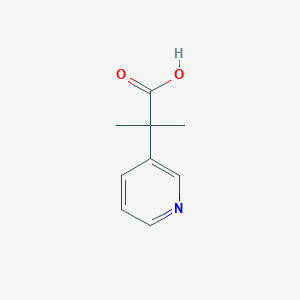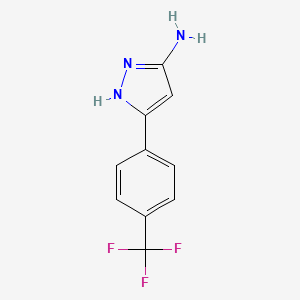![molecular formula C8H5N3 B1316041 Pyrazolo[1,5-a]pyridine-7-carbonitrile CAS No. 319432-36-5](/img/structure/B1316041.png)
Pyrazolo[1,5-a]pyridine-7-carbonitrile
Descripción general
Descripción
Pyrazolo[1,5-a]pyridine-7-carbonitrile is a type of N-heterocyclic compound . It has a CAS Number of 319432-36-5 and a molecular weight of 143.15 . It is a solid substance and is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyridine-7-carbonitrile involves various pathways. One approach is the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . Another method involves a TEMPO-mediated [3 + 2] annulation–aromatization protocol using N-aminopyridines and α,β-unsaturated compounds . A one-step synthesis from saturated ketones and 3-aminopyrazoles has also been reported .
Chemical Reactions Analysis
The chemical reactions involving Pyrazolo[1,5-a]pyridine-7-carbonitrile are diverse. For instance, a TEMPO-mediated [3 + 2] annulation–aromatization protocol was developed for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds . This procedure offered multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .
Aplicaciones Científicas De Investigación
Dopamine Receptor Binding
Pyrazolo[1,5-a]pyridine derivatives, including carbonitrile compounds, have been studied for their interaction with dopamine receptors. For instance, the carbonitrile derivative FAUC 327 exhibits high affinity and selectivity for the D4 dopamine receptor along with significant intrinsic activity in low nanomolar concentrations (Löber et al., 2002).
Antitumor Activity
Research has been conducted on pyrazolo[1,5-a]pyridine-7-carbonitrile derivatives for their potential in cancer treatment. Certain synthesized derivatives have shown cytotoxic effects against human laryngeal epidermoid carcinoma cells, indicating potential antitumor properties (Abdel‐Latif et al., 2016).
Corrosion Inhibition
Pyrazolo[1,5-a]pyridine-7-carbonitrile derivatives have been evaluated for their use as corrosion inhibitors. Studies involving these compounds have shown promising results in protecting metals like mild steel in corrosive environments (Dandia et al., 2013).
Structural Analysis
The structural properties of pyrazolo[1,5-a]pyridine derivatives, including carbonitrile variants, have been extensively studied. Investigations into their molecular structure have revealed insights into bond angles and steric interactions, crucial for understanding their chemical behavior (Kakehi et al., 1994).
Antiviral Activities
Studies on pyrazolo[1,5-a]pyridine-7-carbonitrile derivatives have also explored their potential antiviral activities. These compounds have been evaluated against viruses like HSV1 and HAV, showing promising results in some cases (Attaby et al., 2007).
Microwave-Assisted Synthesis and Antimicrobial Activities
Advancements in the synthesis of pyrazolo[1,5-a]pyridine derivatives, such as through microwave-assisted methods, have been explored for efficient production. These synthesized compounds have been tested for their antibacterial and antifungal properties, indicating their potential in antimicrobial applications (El-Borai et al., 2012).
Corrosion Inhibition in Metals
Research on pyrazolo[1,5-a]pyridine derivatives has shown their effectiveness in inhibiting corrosion in metals like copper in acidic environments. These studies provide insights into their potential as corrosion inhibitors in industrial applications (Sudheer & Quraishi, 2015).
Optical and Electronic Properties
Pyrazolo[1,5-a]pyridine derivatives have been investigated for their optical and electronic properties. Studies include the synthesis and characterization of these compounds for potential use in electronic devices and materials science (El-Menyawy et al., 2019).
Synthesis of Biologically Active Derivatives
Continued research in the synthesis of pyrazolo[1,5-a]pyridine-7-carbonitrile derivatives has led to the development of compounds with various biological activities. These include potential applications in treating diseases and as inhibitors of protein kinases, which could be relevant in the treatment of conditions like Alzheimer's disease (Chioua et al., 2009).
Antimicrobial and Synthetic Applications
The development of new pyrazolo[1,5-a]pyridine derivatives has been geared towards antimicrobial applications, showcasing their potential in addressing bacterial and fungal infections. Moreover, these derivatives have been utilized in various synthetic applications in organic and medicinal chemistry (Deshmukh et al., 2016).
Safety And Hazards
The safety information available indicates that Pyrazolo[1,5-a]pyridine-7-carbonitrile is classified under the GHS06 hazard class . The hazard statements include H301, H311, and H331 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for Pyrazolo[1,5-a]pyridine-7-carbonitrile research are promising. The compound has attracted a great deal of attention in medicinal chemistry due to its significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The growing wealth of pyrazolo[1,5-a]pyridine analog focuses on synthetic strategies in current years .
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDIJBYYGAEULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridine-7-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



